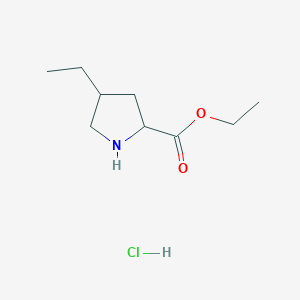
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride typically involves esterification reactions. One common method is the Steglich esterification, which is a widely employed method for the formation of esters under mild conditions . This method often uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). more sustainable conditions have been developed, such as using Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes. These processes often use acid-catalyzed Fischer–Speier esterification, which employs catalytic HCl or H2SO4 . Variants of this method using Lewis acid catalysts like scandium (III) triflate in acetic acid or ferric chloride in mesitylene have also been reported .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The five-membered pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization and increased three-dimensional coverage . This compound can bind to various biological targets, influencing their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-pyrrolidinecarboxylate: Lacks the ethyl group at the 4-position, which may affect its biological activity and chemical properties.
Methyl 4-ethyl-2-pyrrolidinecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and applications.
Ethyl 4-methyl-2-pyrrolidinecarboxylate: Has a methyl group at the 4-position instead of an ethyl group, leading to different steric and electronic effects.
Propriétés
IUPAC Name |
ethyl 4-ethylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-7-5-8(10-6-7)9(11)12-4-2;/h7-8,10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFNBGGWVZLTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(NC1)C(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














